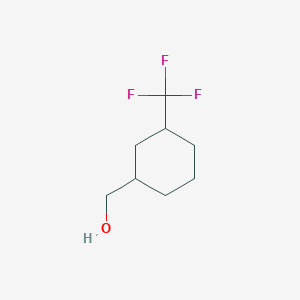

3-(Trifluoromethyl)cyclohexanemethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethyl)cyclohexanemethanol, also known as CF3CH2CH(OH)CH2C6H11, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a colorless liquid that is soluble in water and has a boiling point of 167-168°C.

科学的研究の応用

- Trifluoromethyl-containing compounds have been investigated as potential antiviral, antibacterial, and anticancer agents. Their presence can modulate pharmacokinetics and improve drug efficacy .

- Researchers explore trifluoromethylated analogs of existing agrochemicals to enhance their performance against pests and pathogens .

- Researchers investigate trifluoromethylated monomers for applications in coatings, membranes, and electronic materials .

- Researchers explore C–H functionalization and addition processes to construct C(sp³, sp², and sp)–CF₃ bonds, enabling efficient and selective synthesis of complex molecules .

- Researchers investigate radical trifluoromethylation to unlock new synthetic strategies and expand the toolbox of synthetic chemists .

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Materials Science and Functional Materials

Organic Synthesis and Catalysis

Radical Chemistry and Mechanistic Studies

Physical Organic Chemistry and Redox Properties

作用機序

Target of Action

Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 3-(Trifluoromethyl)cyclohexanemethanol involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of a broader category of reactions known as photoredox catalysis, which involves the generation of trifluoromethyl radicals .

Biochemical Pathways

The compound is likely involved in the trifluoromethylation of carbon-centered radical intermediates, which can affect various biochemical pathways .

Pharmacokinetics

It is known that the modification of certain moieties with a trifluoromethyl group can result in faster kinetics for tracer uptake, which could potentially impact the compound’s adme properties .

Result of Action

The introduction of a trifluoromethyl group into a compound can often enhance the effect of the compound in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

It is known that the trifluoromethylation process can be performed under visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight .

特性

IUPAC Name |

[3-(trifluoromethyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h6-7,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWFXAOWIYRGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2420845.png)

![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)

![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)

![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)

![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)